Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate
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Overview
Description
Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and an ethyl ester group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of imidazo[1,2-a]pyrazine derivatives with various substituents.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can target kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and is known for its applications in medicinal chemistry.
Imidazo[1,2-a]pyrazine: The parent compound without the bromine and ester groups.
Uniqueness
Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate is unique due to the presence of the bromine atom and the ethyl ester group, which provide additional sites for chemical modification. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-4-8-12-7(10)5-13(6)8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLDYDIGMHTEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC2=NC(=CN12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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